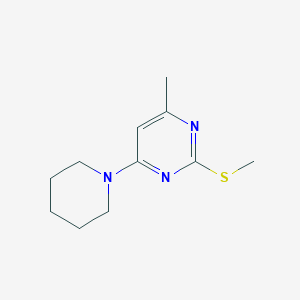
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a piperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the interaction of pyrimidine derivatives with biological targets.
作用机制
The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-yl group may enhance its binding affinity to these targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
2-(methylsulfanyl)-4,6-dimethylpyrimidine: Similar structure but lacks the piperidin-1-yl group.
4-methyl-2-(methylsulfanyl)pyrimidine: Similar structure but lacks the piperidin-1-yl group.
6-(piperidin-1-yl)pyrimidine: Similar structure but lacks the methyl and methylsulfanyl groups.
Uniqueness
4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of all three substituents (methyl, methylsulfanyl, and piperidin-1-yl) on the pyrimidine ring, which can significantly influence its chemical and biological properties. This combination of substituents can enhance its potential as a versatile scaffold in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
4-methyl-2-methylsulfanyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-9-8-10(13-11(12-9)15-2)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQLXCPFALWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6437061.png)
![5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6437073.png)
![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)
![2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B6437088.png)
![3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437091.png)
![4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6437094.png)
![5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437095.png)
![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
